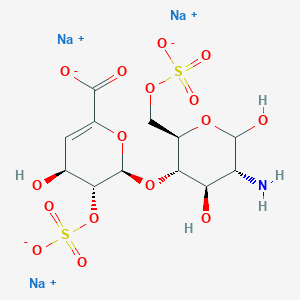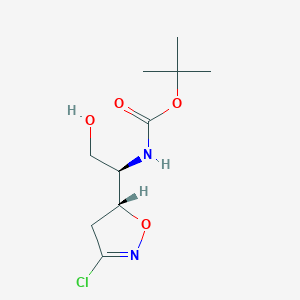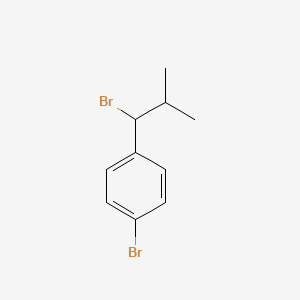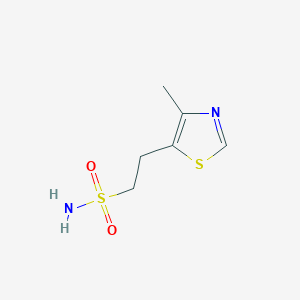
N-(4-Amino-6-cloro-1,3,5-triazin-2-il)-2-metilalanina
Descripción general
Descripción
The compound is a derivative of 1,3,5-triazine, which is a class of organic compounds that have been investigated for their biologically active properties . These compounds exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)amino-4- (2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl was synthesized by the condensation of cyanuric chloride with aniline .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by various spectroscopic techniques, including IR, NMR, and mass spectrometry . The experimentally obtained spectroscopic data was compared with theoretical calculated results achieved using high-level density functional theory (DFT) method .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve the replacement of chloride ions in cyanuric chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were evaluated at DFT/B3LYP/6-31 + (d) level of theory . Hyper-conjugative interaction persisting within the molecules, which accounts for the bio-activity of the compound, was evaluated from natural bond orbital (NBO) analysis .Aplicaciones Científicas De Investigación
Desarrollo de agentes anticancerígenos
Estudios recientes han explorado el potencial de los derivados de triazina como agentes anticancerígenos. La incorporación de un anillo de triazina en estructuras moleculares ha mostrado promesa en el diseño de nuevos compuestos con actividad antitumoral . Estos compuestos han sido evaluados por su actividad citotóxica contra varias líneas celulares tumorales, como HCT-116 (cáncer de colon), MCF-7 (cáncer de mama) y HeLa (cáncer de cuello uterino). Los estudios de relación estructura-actividad (SAR) sugieren que ciertos sustituyentes en el anillo de triazina mejoran significativamente la actividad citotóxica, ofreciendo una vía para el desarrollo de nuevos fármacos anticancerígenos.
Aplicaciones antimicrobianas
La estructura central de la triazina se ha utilizado en la síntesis de compuestos con propiedades antimicrobianas. La investigación indica que los derivados de 1,3,5-triazina exhiben actividad contra cepas bacterianas resistentes a múltiples fármacos . Esto abre posibilidades para que el compuesto se use en la creación de nuevos antibióticos o antisépticos, abordando la creciente preocupación por la resistencia a los antibióticos.
Estudios de acoplamiento molecular
Se han realizado estudios de acoplamiento molecular para comprender la interacción de los derivados de triazina con los objetivos biológicos. Por ejemplo, se ha evaluado el modo de unión de los compuestos activos dentro del sitio activo de la proteína MDM2, que está implicada en la patogénesis del cáncer . Dichos estudios son cruciales para el diseño y desarrollo de fármacos, proporcionando información sobre la base molecular de la eficacia del compuesto.
Modelado de la relación cuantitativa estructura-actividad (QSAR)
El modelado QSAR es un método que se utiliza para predecir la actividad de nuevos compuestos en función de su estructura química. Los derivados de triazina han sido objeto de estudios QSAR para establecer modelos predictivos para su actividad citotóxica . Estos modelos son herramientas invaluables para que los investigadores predigan la actividad biológica de nuevos compuestos antes de la síntesis, ahorrando tiempo y recursos en el desarrollo de fármacos.
Análisis del ciclo celular
Se ha investigado el impacto de los derivados de triazina en el ciclo celular para comprender su mecanismo de acción como posibles agentes anticancerígenos. Los estudios han demostrado que estos compuestos pueden inducir el arresto del ciclo celular en las fases G0 / G1 y G2 / M de una manera independiente de p53 . Esto es significativo para la terapia del cáncer, ya que proporciona un enfoque diferente para atacar las células cancerosas, que puede ser efectivo incluso en cánceres con mutaciones de p53.
Inducción de la apoptosis
La apoptosis, o muerte celular programada, es un mecanismo clave mediante el cual los fármacos anticancerígenos eliminan las células cancerosas. La investigación ha indicado que ciertos derivados de triazina pueden inducir la apoptosis en líneas celulares tumorales . Comprender y mejorar este proceso podría conducir a tratamientos contra el cáncer más efectivos.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as other 1,3,5-triazine derivatives, have been found to exhibit antitumor and antimicrobial properties, suggesting potential targets within these biological systems.
Mode of Action
For instance, some triazine derivatives have been found to induce cell cycle arrest in a p53-independent manner , suggesting that they may interact with cellular machinery involved in cell cycle regulation.
Result of Action
Similar compounds have been found to exhibit cytotoxic activity toward tumor cell lines , suggesting that this compound could have similar effects.
Análisis Bioquímico
Biochemical Properties
N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism . The compound’s interaction with proteins often involves binding to specific active sites, leading to inhibition or activation of the protein’s function . Additionally, N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine can form complexes with metal ions, which may further influence its biochemical activity .
Cellular Effects
N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspase pathways . Additionally, it can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .
Molecular Mechanism
The molecular mechanism of action of N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, van der Waals forces, and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the target enzyme . Furthermore, N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of metabolic pathways and prolonged cell cycle arrest .
Dosage Effects in Animal Models
The effects of N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites in pathways such as glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes via transporter proteins, influencing its intracellular concentration and localization . Additionally, binding to plasma proteins can affect its distribution and bioavailability in different tissues .
Subcellular Localization
N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to accumulate in the mitochondria, where it can exert its effects on mitochondrial function and induce apoptosis .
Propiedades
IUPAC Name |
2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN5O2/c1-7(2,3(14)15)13-6-11-4(8)10-5(9)12-6/h1-2H3,(H,14,15)(H3,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVSIGWGHYIRFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC1=NC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90783416 | |
| Record name | N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90783416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36749-35-6 | |
| Record name | N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90783416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![D-[1,2,3-13C3]Glucose](/img/structure/B1443872.png)
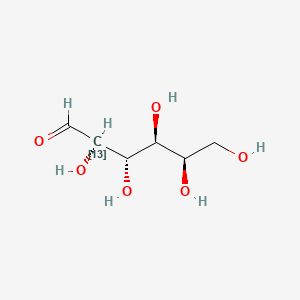
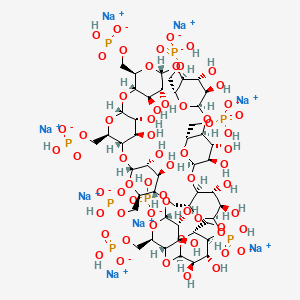
![2-[(3-chlorophenyl)amino]-N-(4-pyridinylmethyl)-4-(trifluoromethyl)-5-Pyrimidinecarboxamide hydrochloride](/img/structure/B1443875.png)
